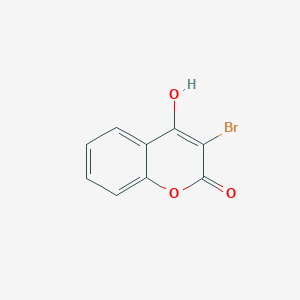
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound primarily involves chemical reactions that incorporate the tert-butyl group into the carbamate structure. This process may utilize starting materials such as ethers, alcohols, and carbamic acids in the presence of catalysts or under specific reaction conditions to achieve the desired product.Molecular Structure Analysis
The molecular structure of this compound is characterized by its carbamate group attached to a cyanopropan-2-yl moiety, with a tert-butyl group providing steric bulk. This structural arrangement influences its reactivity and physical properties.Chemical Reactions Analysis
Chemical reactions involving this compound may include transformations of the carbamate group, modifications of the tert-butyl group, or reactions at the cyanopropan-2-yl moiety. These reactions can be utilized to further modify the compound for specific applications or to study its reactivity patterns.Physical And Chemical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The tert-butyl group, in particular, can affect the compound’s physical characteristics, including its phase behavior and interaction with solvents.Applications De Recherche Scientifique
Drug Discovery and Development
- Field : Pharmaceutical Sciences .
- Application : Carbamates, including similar compounds, have been used in the development of new drugs .
- Method : These compounds can be synthesized and tested for their biological activity against various targets. The structure-activity relationships (SAR) can be studied to optimize the drug properties .
- Results : This can lead to the discovery of new therapeutic agents with improved efficacy, safety, and pharmacokinetic properties .
Pesticide Formulation
- Field : Agrochemical Sciences .
- Application : Carbamates are widely used in the formulation of pesticides due to their insecticidal properties .
- Method : These compounds can be formulated into various forms such as sprays, dusts, granules, etc., and applied to crops to control pests .
- Results : They provide effective pest control, thereby improving crop yield and quality .
Chemical Reagents
- Field : Chemistry .
- Application : This compound can be used as a chemical reagent in various chemical reactions .
- Method : The specific method of application would depend on the type of reaction it is being used in .
- Results : The results would vary based on the reaction, but the use of this compound could potentially improve the efficiency or yield of the reaction .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-8(6-7-11)12(5)9(13)14-10(2,3)4/h8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRJUYQOWIETBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyanopropan-2-yl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



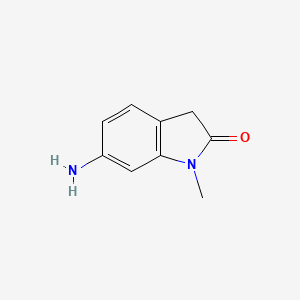

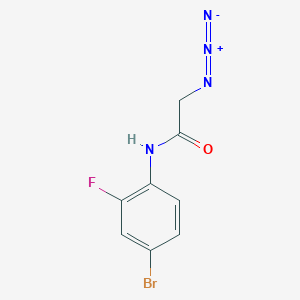
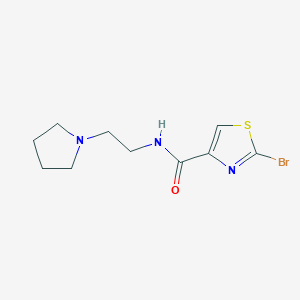
amine](/img/structure/B1524895.png)
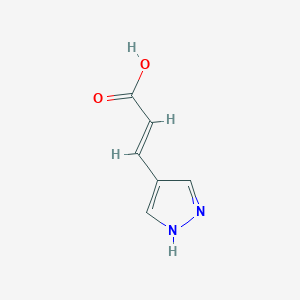
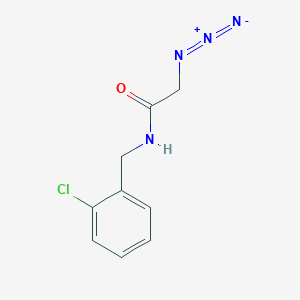
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)

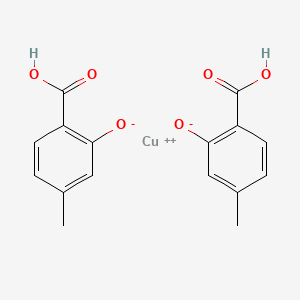
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)
